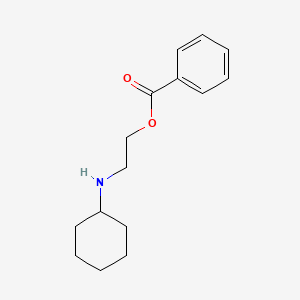![molecular formula C16H34O3 B14414232 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol CAS No. 81546-37-4](/img/structure/B14414232.png)
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol: is a chemical compound with the molecular formula C16H34O3 . It is characterized by its unique structure, which includes a dodecyl group (a twelve-carbon chain) attached to an ethoxyethanol backbone. This compound is often used in various industrial and research applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-2 atmospheres .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium; temperatures around 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures around 0°C to 25°C.
Substitution: Halides, amines; solvents like dichloromethane or ethanol; temperatures around 25°C to 50°C.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Simpler alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
Chemistry: 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products. It is also employed as a solvent in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between lipids and proteins due to its amphiphilic nature. It can also be used in the formulation of liposomes for drug delivery .
Medicine: It is also investigated for its role in targeted drug delivery systems .
Industry: In industrial applications, this compound is used as an emulsifying agent in the production of cosmetics, detergents, and lubricants. Its ability to stabilize emulsions makes it valuable in various formulations .
Mécanisme D'action
The mechanism of action of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol primarily involves its interaction with lipid membranes. The dodecyl group integrates into the lipid bilayer, while the ethoxyethanol moiety interacts with the aqueous environment. This amphiphilic nature allows the compound to alter membrane fluidity and permeability, which can affect various cellular processes .
Comparaison Avec Des Composés Similaires
2-{2-[(Octyl)oxy]ethoxy}ethan-1-ol: Similar structure but with an eight-carbon chain instead of twelve.
2-{2-[(Hexyl)oxy]ethoxy}ethan-1-ol: Similar structure but with a six-carbon chain.
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: The uniqueness of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol lies in its longer carbon chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant and emulsifying agent compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
81546-37-4 |
|---|---|
Formule moléculaire |
C16H34O3 |
Poids moléculaire |
274.44 g/mol |
Nom IUPAC |
2-(2-dodecan-2-yloxyethoxy)ethanol |
InChI |
InChI=1S/C16H34O3/c1-3-4-5-6-7-8-9-10-11-16(2)19-15-14-18-13-12-17/h16-17H,3-15H2,1-2H3 |
Clé InChI |
RAFVNNPRGJPBFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
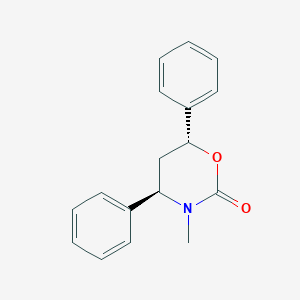
![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
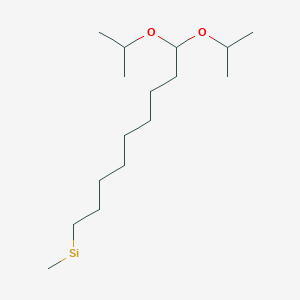
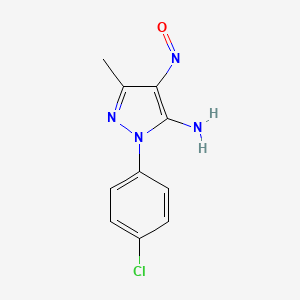
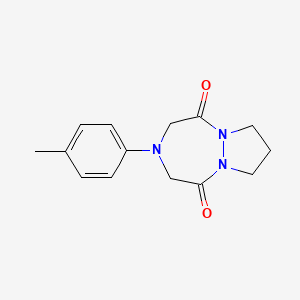
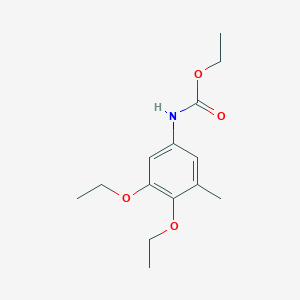
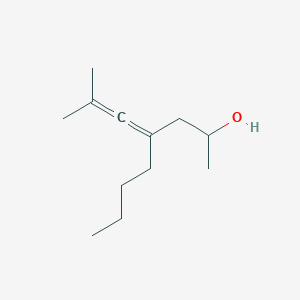
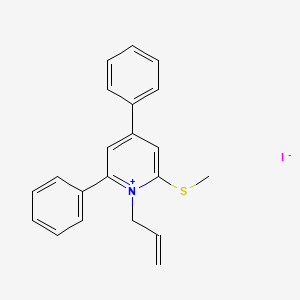
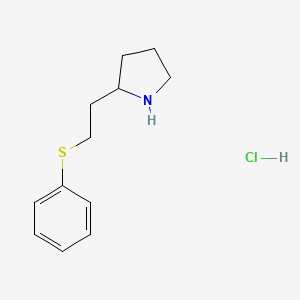
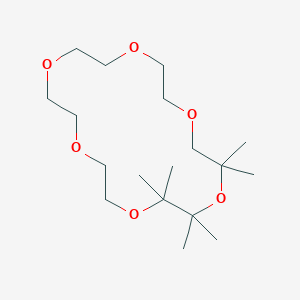
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
